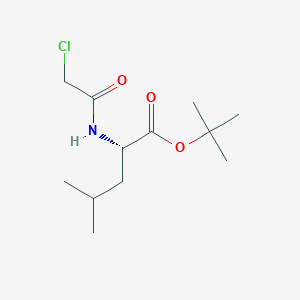

tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate

Description

tert-Butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate (CAS: 1909294-05-8) is a chiral ester derivative with a molecular formula of C₁₂H₂₂ClNO₃ and a molecular weight of 263.76 g/mol . Its structure features a tert-butyl ester group, a 2-chloroacetamido substituent, and a 4-methylpentanoate backbone. This compound is synthesized with ≥95% purity, making it a critical intermediate in pharmaceutical and agrochemical research. Its chloroacetamido group enables nucleophilic substitution reactions, while the tert-butyl ester enhances steric protection and solubility in organic media .

Properties

IUPAC Name |

tert-butyl (2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO3/c1-8(2)6-9(14-10(15)7-13)11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLBUSWWABLMPG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC(C)(C)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC(C)(C)C)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate typically involves the following steps:

Protection of the amino group: The amino group of the starting amino acid is protected using a tert-butyl ester group.

Introduction of the chloroacetamido group: The protected amino acid is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the chloroacetamido group.

Deprotection: The final step involves the removal of the protecting group to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products:

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Hydrolysis Products: The corresponding carboxylic acid and alcohol.

Oxidation and Reduction Products: Oxidized or reduced forms of the compound.

Scientific Research Applications

Chemistry:

Synthesis of Peptide Mimetics: tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate is used as a building block in the synthesis of peptide mimetics and other bioactive molecules.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.

Biology and Medicine:

Drug Development: The compound is investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active molecules.

Bioconjugation: It is used in bioconjugation reactions to attach bioactive molecules to various carriers.

Industry:

Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modification of their function. This interaction can affect various biochemical pathways and cellular processes, depending on the specific target and context.

Comparison with Similar Compounds

Methyl (2S)-2-[(Iodoacetyl)Amino]-4-Methylpentanoate (Compound 6ab)

Key Differences :

- Substituent : Iodoacetamido (vs. chloroacetamido in the target compound).

- Ester Group : Methyl ester (vs. tert-butyl ester).

- Synthesis Yield : 94% (orange oil) under argon using KI and TFA-mediated deprotection .

Implications: The iodo group increases electrophilicity, enhancing reactivity in alkylation reactions.

(S)-tert-Butyl 2-(2-Phenoxyacetamido)-4-Methylpentanoate (Compound 19o)

Key Differences :

- Substituent: Phenoxyacetamido (vs. chloroacetamido).

- Synthesis Yield : 77% (colorless oil) from L-leucine tert-butyl ester .

- Structural Data : ¹H NMR (CDCl₃) shows aromatic proton signals (δ 7.33–6.96) absent in the target compound .

Implications: The phenoxy group introduces aromaticity, altering electronic properties and increasing lipophilicity. This may improve membrane permeability in drug candidates but reduces electrophilic reactivity compared to chloroacetamido.

Methyl 2-(2-Chloroacetamido)-4-Methylpentanoate

Key Differences :

- Ester Group : Methyl ester (vs. tert-butyl).

- Molecular Formula: C₉H₁₅ClNO₃ (vs. C₁₂H₂₂ClNO₃) .

Implications :

The methyl ester simplifies synthesis but offers less steric protection, increasing susceptibility to enzymatic or chemical degradation. This analog is valuable for studying ester group effects on stability and bioavailability.

MPI125f: Antiviral Derivative with tert-Butoxy Modifications

Key Differences :

- Structure: Incorporates a 3-chlorobenzyloxy carbonyl amino group and methyl ester.

- Application : Used in antiviral research, highlighting the role of tert-butoxy groups in enhancing cellular potency .

Implications :

The tert-butyl group in MPI125f improves metabolic stability, suggesting similar advantages in the target compound for drug development.

Data Tables

Table 2: Application and Reactivity

Research Findings and Trends

- Electrophilic Reactivity: Chloroacetamido derivatives show higher reactivity than iodo or phenoxy analogs in nucleophilic substitutions, crucial for peptide coupling .

- Ester Group Impact : tert-Butyl esters improve solubility in organic solvents and resistance to hydrolysis, critical for prolonged storage and in vivo stability .

- Biological Relevance : Structural analogs like MPI125f demonstrate that tert-butyl groups enhance antiviral activity, suggesting parallel applications for the target compound .

Biological Activity

tert-butyl (2S)-2-(2-chloroacetamido)-4-methylpentanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by its unique structural features, including a tert-butyl ester group and a chloroacetamido moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activity and applications.

- IUPAC Name : tert-butyl (2S)-2-[(2-chloroacetyl)amino]-4-methylpentanoate

- Molecular Formula : C₁₂H₂₂ClNO₃

- Molecular Weight : 263.76 g/mol

- CAS Number : 1909294-05-8

The biological activity of this compound is primarily attributed to the reactivity of the chloroacetamido group. This moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. Such interactions may influence various biochemical pathways and cellular processes, making this compound a valuable tool in drug development and biochemical research.

Biological Applications

-

Drug Development :

- The compound is explored as a precursor in the synthesis of pharmacologically active molecules, particularly those targeting specific enzymes or receptors.

- Its ability to modify protein functions through covalent bonding positions it as a candidate for developing enzyme inhibitors.

-

Bioconjugation :

- Used in bioconjugation reactions, it facilitates the attachment of bioactive molecules to carriers, enhancing the delivery and effectiveness of therapeutic agents.

-

Peptide Synthesis :

- Serves as a building block for peptide mimetics, which are crucial in developing new therapeutic agents with improved stability and bioactivity.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Enzyme Inhibition : Research indicates that compounds with similar chloroacetamido groups exhibit significant inhibitory effects on specific enzymes, suggesting that this compound may also possess similar properties, warranting further investigation into its enzyme inhibition capabilities .

- Synthesis of Bioactive Molecules : A study demonstrated the utility of this compound in synthesizing complex organic compounds, showcasing its versatility as an intermediate in organic synthesis .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure | Reactivity | Applications |

|---|---|---|---|

| tert-butyl (2S)-2-(2-bromoacetamido)-4-methylpentanoate | Bromo | Moderate | Similar uses in drug development |

| tert-butyl (2S)-2-(2-iodoacetamido)-4-methylpentanoate | Iodo | High | Potential for different biological interactions |

The chloroacetamido group in this compound is noted for its higher reactivity compared to bromo and iodo analogs, making it particularly useful in synthetic applications .

Q & A

Q. What protocols confirm the absence of genotoxic impurities in synthesized batches?

- Methodological Answer : Screen for residual 2-chloroacetyl chloride (potential alkylating agent) using LC-MS/MS (LOD: 1 ppm). Validate via Ames test (Salmonella typhimurium strains TA98/TA100) and micronucleus assays in mammalian cells. Ensure compliance with ICH M7 guidelines for mutagenic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.